

# addressing internal stress in electrodeposited gold-cobalt alloys

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## Compound of Interest

Compound Name: Cobalt;gold

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## Technical Support Center: Electrodeposited Gold-Cobalt Alloys

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to internal stress in electrodeposited gold-cobalt (Au-Co) alloys.

### Frequently Asked Questions (FAQs)

Q1: What is internal stress in electrodeposited Au-Co alloys, and why is it important?

A1: Internal stress is the mechanical stress present within an electrodeposited layer even in the absence of external forces. It arises from the conditions of the deposition process itself. These stresses can be either tensile (tending to pull the deposit apart) or compressive (tending to push it together). High internal stress is a critical concern because it can lead to detrimental effects such as cracking, peeling, delamination, and dimensional instability of the coating, compromising the performance and reliability of the final product.

Q2: My Au-Co deposit is showing high tensile stress, leading to cracking. What are the common causes?

A2: High tensile stress is a frequent issue and can be attributed to several factors:

- **Low Cobalt Content:** Insufficient cobalt in the alloy can lead to higher tensile stress.

- **High Current Density:** Operating at the upper end of the recommended current density range often increases tensile stress.
- **Bath Contamination:** Organic or metallic impurities in the plating bath are a primary cause of increased tensile stress.
- **Improper Additive Concentration:** The concentration of grain refiners and stress-reducing additives is crucial. An imbalance can shift the stress towards tensile.
- **Low Deposition Temperature:** Plating at temperatures below the optimal range can contribute to higher tensile stress.

Q3: How can I reduce or induce compressive stress in my Au-Co deposits?

A3: Shifting the internal stress from tensile to compressive, or reducing high compressive stress, can often be achieved by adjusting deposition parameters. Additives like saccharin are known to cause a shift from tensile to compressive stress in nickel and cobalt alloy depositions.

[\[1\]](#)[\[2\]](#)

- **Increase Cobalt Content:** Higher cobalt incorporation in the alloy generally promotes compressive stress.
- **Adjust Current Density:** Lowering the current density can sometimes reduce high tensile stress.
- **Introduce Stress-Reducing Additives:** Specific organic additives can be introduced to the bath to induce compressive stress. The type and concentration must be carefully controlled.
- **Optimize Bath Temperature:** Increasing the plating bath temperature within its operational window can help relieve stress.

Q4: What is the role of additives in controlling the internal stress of Au-Co alloys?

A4: Additives play a pivotal role in managing the properties of the electrodeposited layer.[\[3\]](#)[\[4\]](#)

- **Grain Refiners:** Additives can refine the grain structure of the deposit. Smaller grain sizes can influence the stress state.

- **Stress Modifiers:** Certain organic compounds, often containing sulfur, get incorporated into the deposit and can significantly alter the internal stress, often shifting it from tensile to compressive.[1]
- **Brighteners & Levelers:** These additives create a smoother, more reflective surface by influencing the deposition rate at different points on the substrate, which can also affect the overall stress.[3][5]
- **Complexing Agents:** Agents like citrate help to balance the deposition potentials of gold and cobalt, ensuring consistent alloy formation and stable bath performance.[6]

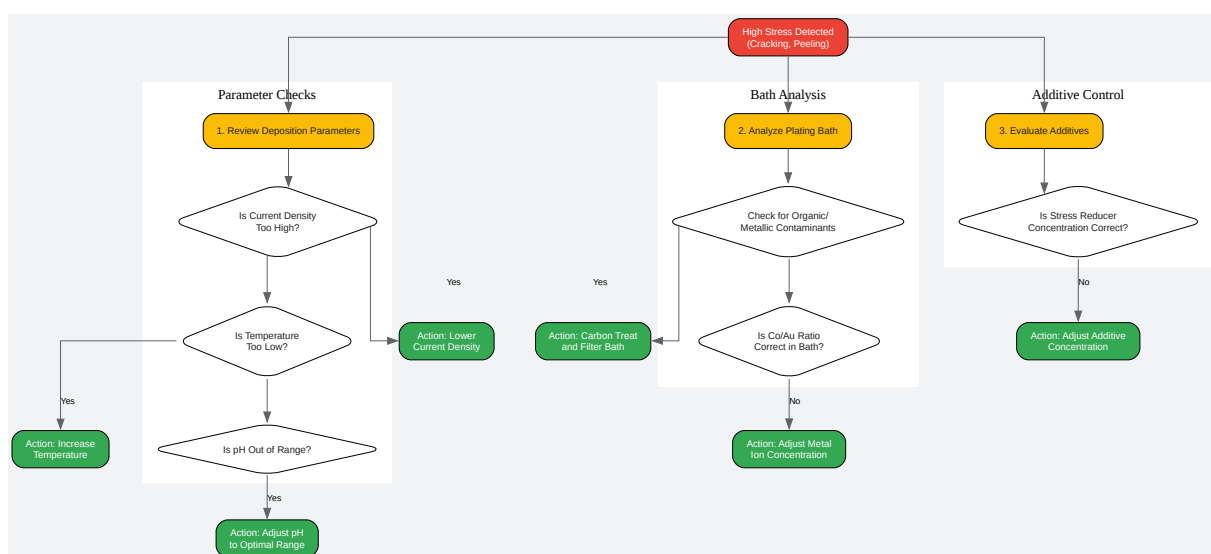
## Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to internal stress.

### **Problem: Deposit is Cracking, Peeling, or Delaminating**

This is a classic symptom of high internal stress, usually tensile in nature.

Troubleshooting Workflow:



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Caption: Troubleshooting workflow for high internal stress.

## Data & Parameters

The internal stress of Au-Co alloys is highly dependent on the deposition parameters. The following tables summarize the typical effects of key variables.

Table 1: Effect of Deposition Parameters on Internal Stress

Parameter	Change	Typical Effect on Internal Stress	Notes
Current Density	Increase	Tends to increase tensile stress.	Very high densities can lead to deposit burning and extreme stress.[6]
Temperature	Increase	Tends to decrease tensile stress; may shift towards compressive.	Higher temperatures increase deposition rate but can affect bath stability.[6]
pH	Decrease (more acidic)	Can increase cobalt content, potentially shifting stress to compressive.	Optimal pH is critical for bath stability and deposit quality. A pH of 4.0-4.5 is often satisfactory.[6]
Cobalt Content (%)	Increase	Shifts stress from tensile towards compressive. Increases hardness.	Typically controlled by the Co concentration in the bath and other parameters.[2][6]
Additives	Introduction/Increase	Can significantly decrease tensile stress and induce compressive stress.	Effect is highly dependent on the specific additive used.

Table 2: Typical Properties of Hard Gold-Cobalt Deposits

Property	Typical Value Range	Reference Standard
Cobalt Content	0.1 - 4.5 wt%	-
Microhardness	160 - 190 HV	ASTM B578[7][8][9][10][11]
Internal Stress	-50 to +200 MPa	Varies with application

## Experimental Protocols

### Protocol 1: Measurement of Internal Stress using the Bent Strip Method

The bent strip method is a straightforward and widely used technique to quantify the internal stress of an electrodeposit.[12][13] It relies on measuring the curvature induced in a thin, flexible metal strip (cathode) after plating on only one side.

Materials:

- Flexible metal test strips (e.g., beryllium copper or mild steel).
- Stop-off lacquer or plating tape.
- Plating cell and associated power supply.
- A device to measure the deflection of the strip (e.g., a micrometer mounted on a fixture).[14][15]

Procedure:

- Preparation: Thoroughly clean a test strip. Apply stop-off lacquer to one side and the edges, leaving a precisely defined area on the other side exposed for plating.
- Initial Measurement: Mount the strip in the measurement fixture and record its initial position or lack of curvature.
- Electrodeposition: Place the strip in the Au-Co plating bath and connect it as the cathode. Run the electrodeposition process under the desired experimental conditions for a time

sufficient to deposit a target thickness (e.g., 10-25  $\mu\text{m}$ ).

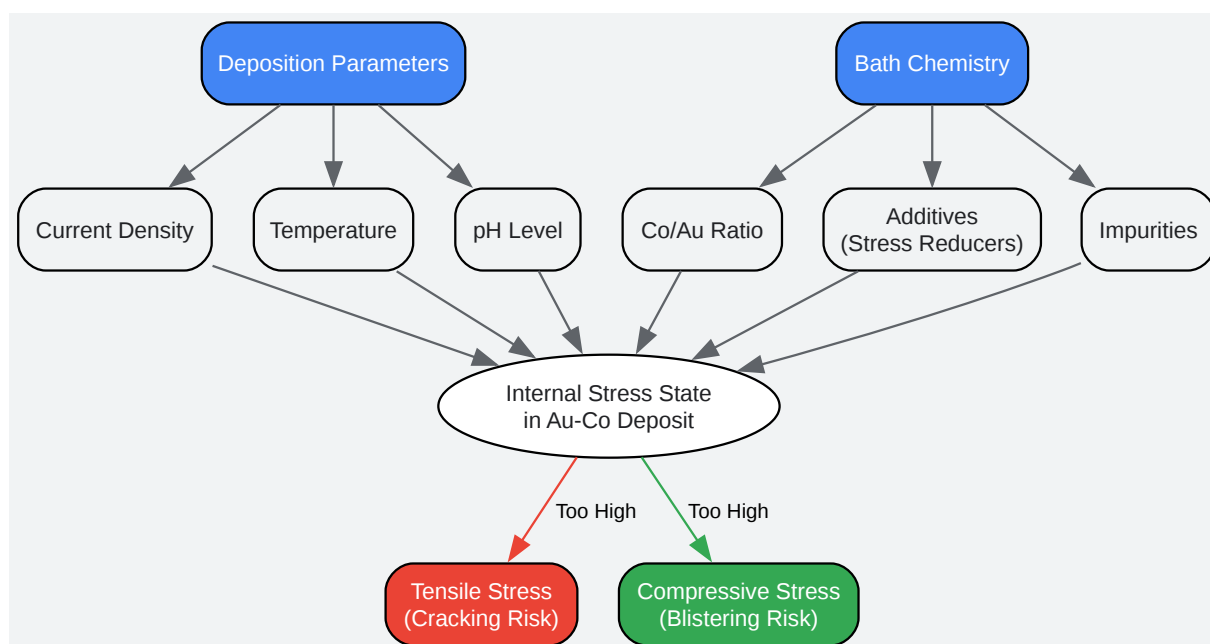
- **Final Measurement:** After plating, carefully rinse and dry the strip without bending it. Remount it in the measurement fixture and measure the deflection caused by the stress in the deposit.
- **Calculation:** Use the measured deflection, along with the mechanical properties of the strip and the thickness of both the strip and the deposit, to calculate the internal stress using Stoney's equation or a simplified formula provided by the test apparatus manufacturer. Tensile stress will bend the strip towards the plated side, while compressive stress will bend it away.

Experimental Workflow for Stress Measurement:

Caption: Workflow for the bent strip stress measurement technique.

## Factors Influencing Internal Stress

The final stress state of a Au-Co deposit is a complex interplay of multiple factors. Understanding these relationships is key to controlling the deposit properties.



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